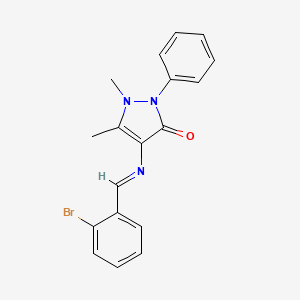
4-methoxy-3-nitro-N-(1-phenylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-3-nitro-N-(1-phenylethyl)benzamide is an organic compound with the molecular formula C16H16N2O4 and a molecular weight of 300.317 g/mol . It is a benzamide derivative that features both methoxy and nitro functional groups, making it a compound of interest in various chemical and pharmaceutical research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-nitro-N-(1-phenylethyl)benzamide typically involves the nitration of 4-methoxy-N-(1-phenylethyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining stringent quality control measures to achieve high purity and yield.
化学反応の分析
Types of Reactions
4-methoxy-3-nitro-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such transformations are less commonly reported.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles in an appropriate solvent.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 4-methoxy-3-amino-N-(1-phenylethyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.
科学的研究の応用
4-methoxy-3-nitro-N-(1-phenylethyl)benzamide is used in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-methoxy-3-nitro-N-(1-phenylethyl)benzamide is not well-documented. compounds with similar structures often interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The nitro and methoxy groups can participate in electron-donating and electron-withdrawing interactions, influencing the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 4-methoxy-3-nitro-N-(2,4,5-trichlorophenyl)benzamide
- 4-methyl-3-nitro-N-(1-phenylethyl)benzamide
- 4-methyl-3-nitro-N-(2-phenylethyl)benzamide
- N-(4-methoxy-phenyl)-2-nitro-benzamide
- 3-nitro-N-(1-phenylethyl)benzamide
- 3-nitro-N-(2-phenylethyl)benzamide
- 4-methoxy-N-(1-phenylethyl)benzamide
- 4-chloro-3-nitro-N-(1-phenylethyl)benzamide
- 2-nitro-N-(1-phenylethyl)benzamide
Uniqueness
4-methoxy-3-nitro-N-(1-phenylethyl)benzamide is unique due to the presence of both methoxy and nitro groups on the benzamide structure. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various chemical transformations and research applications .
特性
分子式 |
C16H16N2O4 |
|---|---|
分子量 |
300.31 g/mol |
IUPAC名 |
4-methoxy-3-nitro-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C16H16N2O4/c1-11(12-6-4-3-5-7-12)17-16(19)13-8-9-15(22-2)14(10-13)18(20)21/h3-11H,1-2H3,(H,17,19) |
InChIキー |
VAWHVBUXCGGPNU-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11989513.png)



![N-[(E)-benzylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine](/img/structure/B11989545.png)

![2-[4-(butylamino)-2-hydroxy-6,7-dimethoxynaphthalen-1-yl]-N-phenylacetamide](/img/structure/B11989552.png)
![[(2E)-2-(1-hexylpyridin-2(1H)-ylidene)ethylidene]propanedinitrile](/img/structure/B11989556.png)


![9-Bromo-2-(naphthalen-2-yl)-5-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11989583.png)


![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11989595.png)
